3,5-Dibromothiophene-2-carbaldehyde
Overview
Description
3,5-Dibromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This structure imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromothiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method starts with 3,5-dibromothiophene, which undergoes lithiation followed by formylation using dimethylformamide (DMF) to yield the desired aldehyde . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from toluene are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: The aldehyde group is highly electrophilic and can react with nucleophiles such as Grignard reagents and organozinc compounds to form alcohol derivatives.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the aldehyde group.
Sodium Borohydride: Employed for the reduction of the aldehyde group.
Palladium Catalysts: Utilized in cross-coupling reactions involving the bromine atoms.
Major Products Formed
Alcohol Derivatives: Formed from nucleophilic addition and reduction reactions.
Functionalized Thiophenes: Resulting from substitution reactions involving the bromine atoms.
Scientific Research Applications
3,5-Dibromothiophene-2-carbaldehyde has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing highly functionalized thiophene derivatives, which are valuable in materials science and organic electronics.
Pharmaceuticals: The compound’s derivatives are explored for their potential biological activities and as intermediates in drug synthesis.
Materials Science: It is employed in the development of conjugated polymers and organic semiconductors for use in electronic devices.
Mechanism of Action
The mechanism of action of 3,5-Dibromothiophene-2-carbaldehyde primarily involves its electrophilic aldehyde group and the reactive bromine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene-2-carbaldehyde: Similar structure but with bromine atoms at the 3 and 4 positions.
2,5-Dibromothiophene-3-carboxaldehyde: Bromine atoms at the 2 and 5 positions with a carboxaldehyde group at the 3 position.
Uniqueness
3,5-Dibromothiophene-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic addition and substitution reactions enhances its utility in creating a wide range of functionalized thiophene derivatives .
Properties
IUPAC Name |
3,5-dibromothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGGLYBEXSUWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356030 | |
Record name | 3,5-dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23688-07-5 | |
Record name | 3,5-dibromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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